molecular formula C11H18 B055899 1,4-Di(propan-2-yl)cyclopenta-1,3-diene CAS No. 123278-33-1

1,4-Di(propan-2-yl)cyclopenta-1,3-diene

Cat. No.: B055899
CAS No.: 123278-33-1
M. Wt: 150.26 g/mol
InChI Key: JZEQNYSVDNENPP-UHFFFAOYSA-N
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Description

1,4-Di(propan-2-yl)cyclopenta-1,3-diene is an organic compound with the molecular formula C11H18 It is a derivative of cyclopentadiene, where two propan-2-yl groups are substituted at the 1 and 4 positions of the cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Di(propan-2-yl)cyclopenta-1,3-diene typically involves the alkylation of cyclopentadiene. One common method is the sequential bisalkylation via intermediate monosubstituted cyclopentadienes. This process often results in a mixture of 1,2- and 1,3-substituted cyclopentadienes, which can be challenging to separate due to their similar physical properties .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-Di(propan-2-yl)cyclopenta-1,3-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The propan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce more saturated hydrocarbons.

Scientific Research Applications

1,4-Di(propan-2-yl)cyclopenta-1,3-diene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Di(propan-2-yl)cyclopenta-1,3-diene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic processes. The specific pathways and targets depend on the context of its use, such as in catalysis or as a precursor in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Di(propan-2-yl)cyclopenta-1,3-diene
  • 1,3-Di(propan-2-yl)cyclopenta-1,3-diene
  • 1,5-Di(propan-2-yl)cyclopenta-1,3-diene

Uniqueness

1,4-Di(propan-2-yl)cyclopenta-1,3-diene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound for studying the effects of substitution on cyclopentadiene derivatives and for developing new synthetic methodologies.

Properties

IUPAC Name

1,4-di(propan-2-yl)cyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18/c1-8(2)10-5-6-11(7-10)9(3)4/h5-6,8-9H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEQNYSVDNENPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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